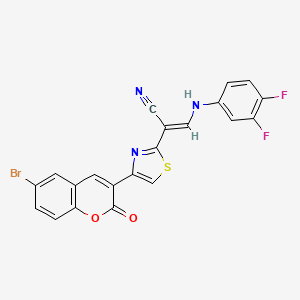

(E)-2-(4-(6-bromo-2-oxo-2H-chromen-3-yl)thiazol-2-yl)-3-((3,4-difluorophenyl)amino)acrylonitrile

Description

Properties

IUPAC Name |

(E)-2-[4-(6-bromo-2-oxochromen-3-yl)-1,3-thiazol-2-yl]-3-(3,4-difluoroanilino)prop-2-enenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H10BrF2N3O2S/c22-13-1-4-19-11(5-13)6-15(21(28)29-19)18-10-30-20(27-18)12(8-25)9-26-14-2-3-16(23)17(24)7-14/h1-7,9-10,26H/b12-9+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHUVABYACRCXJK-FMIVXFBMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1NC=C(C#N)C2=NC(=CS2)C3=CC4=C(C=CC(=C4)Br)OC3=O)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1N/C=C(\C#N)/C2=NC(=CS2)C3=CC4=C(C=CC(=C4)Br)OC3=O)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H10BrF2N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

486.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-2-(4-(6-bromo-2-oxo-2H-chromen-3-yl)thiazol-2-yl)-3-((3,4-difluorophenyl)amino)acrylonitrile typically involves multi-step organic reactions. One common approach includes the following steps:

Synthesis of 6-bromo-2-oxo-2H-chromene-3-carbaldehyde: This intermediate can be prepared by bromination of 2-oxo-2H-chromene-3-carbaldehyde.

Formation of thiazole ring: The 6-bromo-2-oxo-2H-chromene-3-carbaldehyde is reacted with thioamide to form the thiazole ring.

Coupling with 3,4-difluoroaniline: The thiazole intermediate is then coupled with 3,4-difluoroaniline under basic conditions to form the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

(E)-2-(4-(6-bromo-2-oxo-2H-chromen-3-yl)thiazol-2-yl)-3-((3,4-difluorophenyl)amino)acrylonitrile can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to remove oxygen atoms or to reduce double bonds.

Substitution: The bromine atom in the chromen ring can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while substitution could introduce a new functional group in place of the bromine atom.

Scientific Research Applications

The compound exhibits promising biological activities, particularly in antimicrobial and anticancer applications. Studies have shown that derivatives of thiazole and chromene possess significant antibacterial and anticancer properties.

Antimicrobial Activity

Research indicates that compounds containing thiazole rings exhibit notable antimicrobial effects against various bacterial strains. The incorporation of bromine and other substituents can enhance this activity by improving lipophilicity and membrane penetration .

Anticancer Activity

In vitro studies have demonstrated that compounds similar to (E)-2-(4-(6-bromo-2-oxo-2H-chromen-3-yl)thiazol-2-yl)-3-((3,4-difluorophenyl)amino)acrylonitrile can inhibit the growth of cancer cell lines such as MCF7 (human breast adenocarcinoma). The mechanism often involves apoptosis induction and cell cycle arrest, making it a candidate for further development as an anticancer agent .

Case Study 1: Antimicrobial Evaluation

A series of thiazole derivatives were synthesized and evaluated for their antimicrobial activity against Gram-positive and Gram-negative bacteria. The results indicated that certain derivatives exhibited zones of inhibition comparable to standard antibiotics. The presence of electron-withdrawing groups like bromine significantly enhanced their effectiveness .

| Compound | Zone of Inhibition (mm) | Bacterial Strain |

|---|---|---|

| Compound A | 20 | Staphylococcus aureus |

| Compound B | 18 | Escherichia coli |

| (E)-2... | 22 | Pseudomonas aeruginosa |

Case Study 2: Anticancer Screening

In another study, various derivatives including those based on the chromene-thiazole framework were tested against MCF7 cells using the Sulforhodamine B assay. Compounds showed IC50 values in the micromolar range, indicating potent anticancer activity .

| Compound | IC50 (µM) | Mechanism of Action |

|---|---|---|

| Compound C | 15 | Apoptosis induction |

| Compound D | 20 | Cell cycle arrest |

| (E)-2... | 12 | DNA damage |

Mechanism of Action

The mechanism by which (E)-2-(4-(6-bromo-2-oxo-2H-chromen-3-yl)thiazol-2-yl)-3-((3,4-difluorophenyl)amino)acrylonitrile exerts its effects depends on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity or activation of receptor signaling.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the properties of the target compound, three structurally related analogs are analyzed (Table 1):

*Estimated based on structural analogs.

Key Observations:

Substituent Effects: The 3,4-difluorophenylamino group in the target compound enhances polarity and hydrogen-bonding capacity compared to the ethoxyphenyl (moderate H-bonding) and chlorophenyl (low H-bonding) groups in analogs. This may improve solubility and target-binding specificity .

Backbone Variations :

- The benzo[f]chromen-3-one system in extends conjugation compared to the simpler coumarin core, which could redshift absorption/emission spectra in optical applications.

Lipophilicity (LogP): The ethoxyphenyl analog is likely more lipophilic due to the ethoxy group, whereas the target compound’s difluorophenylamino group balances polarity and moderate lipophilicity.

Crystallography and Packing :

- Hydrogen-bonding patterns (e.g., NH···O or F···H interactions) in the target compound may influence crystal packing and stability, as inferred from methodologies in .

Research Findings and Implications

Biological Activity

The compound (E)-2-(4-(6-bromo-2-oxo-2H-chromen-3-yl)thiazol-2-yl)-3-((3,4-difluorophenyl)amino)acrylonitrile is a hybrid molecule that combines structural features of coumarins and thiazoles. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in the fields of anticancer, antimicrobial, and neuroprotective effects.

The chemical formula for this compound is C22H14BrN3O2S, with a molecular weight of 464.33 g/mol. The presence of bromine and difluorophenyl groups is significant as these halogenated functionalities often enhance biological activity by influencing lipophilicity and electronic properties.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities:

-

Anticancer Activity :

- Several studies have demonstrated that coumarin derivatives, including this compound, possess significant anticancer properties. For instance, the structure has been linked to inhibition of tubulin polymerization, which is crucial for cancer cell proliferation. The IC50 values for related compounds have shown effective cytotoxicity against various cancer cell lines, suggesting a promising therapeutic potential.

- A study reported that structurally similar compounds exhibited IC50 values ranging from 0.82 to 4.68 μM against human cancer cell lines such as THP-1 and COLO-205 .

-

Neuroprotective Effects :

- The compound's structural similarity to known acetylcholinesterase inhibitors suggests potential neuroprotective properties. Coumarin derivatives have been studied for their ability to inhibit acetylcholinesterase (AChE), an enzyme implicated in neurodegenerative diseases like Alzheimer’s. Molecular docking studies indicate that the binding affinity of such compounds can be enhanced by specific substituents on the coumarin ring .

-

Antimicrobial Activity :

- Compounds containing thiazole rings have been shown to exhibit antimicrobial properties. The thiazole moiety is known for its broad-spectrum activity against various pathogens, including bacteria and fungi. Preliminary studies indicate that the hybrid nature of this compound may enhance its antimicrobial efficacy compared to its individual components .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to several structural features:

| Structural Feature | Influence on Activity |

|---|---|

| Bromine Substitution | Enhances lipophilicity and electron-withdrawing capacity, increasing binding affinity to target proteins |

| Thiazole Ring | Contributes to antimicrobial and anticancer properties |

| Acylnitrile Group | Potentially enhances interaction with biological targets through hydrogen bonding |

Case Studies

- In Vitro Studies :

- Molecular Docking Studies :

Q & A

Q. What experimental design principles optimize multi-step synthesis scalability?

- Methodological Answer :

- Design of Experiments (DoE) : Use fractional factorial design to test 4 variables (temperature, catalyst loading, solvent, time) in 16 runs.

- Flow chemistry : Implement continuous-flow reactors for thiazole formation (residence time: 30 min, 100°C).

- Process analytical technology (PAT) : In-line FTIR monitors intermediate conversions .

Q. How can computational tools validate the compound’s electronic structure?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.